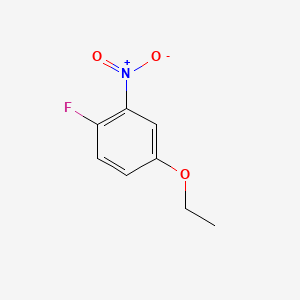

4-Ethoxy-1-fluoro-2-nitrobenzene

Description

Contextualization of Fluoronitrobenzenes in Organic Synthesis

Fluoronitrobenzenes are a class of aromatic compounds that serve as versatile intermediates in organic synthesis. Their utility primarily stems from the presence of two key functional groups attached to the benzene (B151609) ring: a fluorine atom and a nitro group. The nitro group is strongly electron-withdrawing, which activates the benzene ring towards nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com In this reaction, the fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. masterorganicchemistry.com This reactivity makes fluoronitrobenzenes valuable building blocks for the construction of more complex molecules.

The position of the nitro group relative to the fluorine atom significantly influences the reactivity. When the nitro group is in the ortho or para position to the fluorine, its electron-withdrawing effect is most pronounced, making the fluorine atom particularly susceptible to substitution. nih.gov Consequently, isomers like 2-fluoronitrobenzene and 4-fluoronitrobenzene are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govnih.gov For instance, they are precursors for creating antibiotics and anti-inflammatory drugs. nih.gov The synthesis of fluoronitrobenzene compounds themselves can be achieved through methods like the Halex process, which involves the reaction of a corresponding chloronitrobenzene with potassium fluoride.

Importance of Ethoxy-Substituted Aromatic Systems in Chemical Research

Ethoxy-substituted aromatic systems are another class of compounds that garner considerable attention in chemical research, particularly in medicinal chemistry and materials science. The ethoxy group (-OCH2CH3) is an electron-donating group, which can influence the electronic properties of the aromatic ring. In the context of drug design, the incorporation of an ethoxy group can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved bioavailability and therapeutic efficacy.

Furthermore, the ethoxy group can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the binding affinity and selectivity of a drug candidate. Research has shown that the strategic placement of alkoxy groups, such as ethoxy, on an aromatic scaffold can be a key factor in developing potent and selective therapeutic agents. researchgate.net In materials science, ethoxy-substituted aromatic compounds can be used as monomers or building blocks for the synthesis of polymers and other advanced materials with tailored optical or electronic properties.

Academic Significance of 4-Ethoxy-1-fluoro-2-nitrobenzene as a Model Compound

While extensive research on this compound as a standalone model compound is not widely documented in academic literature, its structure suggests significant potential as a model for studying several key concepts in organic chemistry. The interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group on the same aromatic ring, along with the reactive fluorine atom, makes it an interesting substrate for investigating the nuances of nucleophilic aromatic substitution reactions.

Studies on analogous compounds, such as 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-2,4-dinitrobenzene (B121222), have been conducted to elucidate the kinetics and mechanisms of SNAr reactions with various nucleophiles. researchgate.net this compound could serve as a valuable model to explore how the electronic contribution of the para-ethoxy group modulates the reactivity of the fluorine atom at the 1-position, which is activated by the ortho-nitro group. The presence of the ethoxy group, an ortho, para-director, in opposition to the meta-directing nitro group, also presents an interesting case for studying regioselectivity in electrophilic aromatic substitution reactions, should the nitro group be reduced.

The compound can also be a useful starting material for the synthesis of more complex, polysubstituted aromatic compounds, allowing for the systematic study of structure-activity relationships in various chemical and biological contexts. The combination of a reactive site (the C-F bond) and modulating substituents (ethoxy and nitro groups) makes it a potentially insightful tool for probing the fundamental principles of aromatic chemistry.

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 10298-81-4 | C₈H₈FNO₃ | 185.15 | 291.9 ± 20.0 at 760 mmHg |

| 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2 | C₈H₈FNO₃ | 185.15 | 261.5 at 760 mmHg |

| 4-Fluoro-1-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | 206-207 |

| Nitrobenzene (B124822) | 98-95-3 | C₆H₅NO₂ | 123.11 | 210.9 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXVSNHSWNAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302674 | |

| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-81-4 | |

| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 1 Fluoro 2 Nitrobenzene and Analogous Systems

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution is a prominent method for synthesizing 4-ethoxy-1-fluoro-2-nitrobenzene. This pathway is particularly effective due to the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack.

Reaction of Fluoronitrobenzenes with Ethoxide Nucleophiles

The most direct SNAr synthesis of this compound involves the reaction of a di-substituted fluoronitrobenzene with an ethoxide nucleophile, typically sodium ethoxide or potassium ethoxide. A common starting material for this reaction is 1,4-difluoro-2-nitrobenzene.

In this reaction, the ethoxide ion (CH₃CH₂O⁻) displaces one of the fluoride ions on the aromatic ring. The nitro group, being a powerful electron-withdrawing group, significantly lowers the electron density of the benzene (B151609) ring, especially at the ortho and para positions relative to it. This electron deficiency facilitates the attack by the electron-rich ethoxide nucleophile. The fluorine atom at the 4-position (para to the nitro group) is selectively replaced over the fluorine at the 1-position (ortho to the nitro group). This selectivity is governed by the stability of the intermediate formed during the reaction.

Table 1: Representative SNAr Reaction for this compound Synthesis

| Starting Material | Nucleophile | Product |

|---|

This type of substitution is favored when strong electron-withdrawing groups are present on the aromatic ring. study.com The fluorine atom serves as an excellent leaving group in SNAr reactions, in part because its high electronegativity helps to activate the ring towards the initial nucleophilic attack. chegg.com

Mechanistic Considerations in SNAr Pathways

The SNAr reaction proceeds via a two-step addition-elimination mechanism. imperial.ac.uk This is distinct from SN1 and SN2 reactions observed in aliphatic systems.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are essential for this stabilization. masterorganicchemistry.com If an electron-withdrawing group is positioned meta to the leaving group, it cannot participate in the resonance delocalization of the negative charge, and the reaction rate is significantly slower. echemi.comstackexchange.com

Solvent Effects on SNAr Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and outcome of SNAr reactions. The reactivity is generally enhanced in polar aprotic solvents.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) are highly effective for SNAr reactions. researchgate.netrsc.org These solvents can effectively solvate the cation (e.g., Na⁺ from sodium ethoxide) but poorly solvate the anion (the ethoxide nucleophile). This leaves the nucleophile "bare" and highly reactive, thus increasing the reaction rate.

Protic Solvents: Protic solvents like ethanol (B145695) or water can decrease the reaction rate. They solvate the nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and increases the activation energy required for it to attack the aromatic ring. nih.gov

The ability of a solvent to act as a hydrogen-bond donor (HBD) can be particularly detrimental to the reaction rate by deactivating the nucleophile. rsc.orgnih.gov Conversely, solvents with hydrogen-bond accepting (HBA) properties can favor the reaction. rsc.org The transfer of the transition-state anion from a protic solvent to a dipolar aprotic solvent is generally exothermic, which contributes to the significant rate enhancement observed in the latter. researchgate.net

Table 2: General Solvent Effects on SNAr Reaction Rates

| Solvent Type | Examples | Effect on Nucleophile | Relative Reaction Rate |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF | Poorly solvated, highly reactive | Fast |

| Polar Protic | Ethanol, Water | Heavily solvated, less reactive | Slow |

Electrophilic Aromatic Substitution Approaches

An alternative strategy for the synthesis of this compound is through electrophilic aromatic substitution, specifically the nitration of a suitable precursor. This approach involves introducing the nitro group onto a pre-existing fluoroethoxybenzene ring.

Nitration of Fluoroethoxybenzene Precursors

The synthesis can be achieved by the nitration of 1-ethoxy-3-fluorobenzene. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

The reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid has been shown to produce 1-fluoro-2,5-dimethoxy-4-nitrobenzene with high yield and selectivity, demonstrating the feasibility of nitrating fluoroalkoxybenzene systems. mdpi.com A similar principle applies to the nitration of 1-ethoxy-3-fluorobenzene, where the regiochemical outcome is determined by the directing effects of the existing substituents.

Regioselectivity and Directing Group Effects in Nitration

The position of the incoming nitro group is dictated by the electronic properties of the ethoxy and fluoro substituents already on the benzene ring. Substituents on an aromatic ring can be classified as activating or deactivating and as ortho-, para-, or meta-directing.

Ethoxy Group (-OCH₂CH₃): This is a strongly activating group and an ortho-, para-director. organicchemistrytutor.com The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance (a +M effect). This donation increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles. The increase in electron density is most pronounced at the ortho and para positions.

In the nitration of 1-ethoxy-3-fluorobenzene, the powerful activating and ortho-, para-directing effect of the ethoxy group dominates. The potential sites for nitration are C2, C4, and C6.

Position 2: Ortho to the ethoxy group and ortho to the fluoro group.

Position 4: Para to the ethoxy group and meta to the fluoro group.

Position 6: Ortho to the ethoxy group and meta to the fluoro group.

The formation of this compound means the substitution occurs at the C2 position. This outcome is favored because this position is strongly activated by the ortho-directing ethoxy group. The stability of the intermediate sigma complex, which benefits from resonance stabilization from both the ethoxy and fluoro groups, directs the substitution to this site. While steric hindrance can sometimes disfavor ortho-substitution, the combined electronic activation at the C2 position makes it a primary site for nitration. youtube.comfrontiersin.org

Table 3: Directing Effects of Substituents in Electrophilic Nitration

| Substituent | Classification | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para | +M (Resonance) |

| -F (Fluoro) | Deactivating | Ortho, Para | -I (Inductive) |

Multi-Step Synthesis Strategies

The construction of this compound and its analogs typically involves a series of carefully orchestrated steps to introduce the desired functional groups onto the benzene ring. The sequence of these reactions is crucial for achieving the desired isomer with high purity and yield.

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of these compounds. Traditional methods for aryl fluorination include the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate, and nucleophilic aromatic substitution (SNAr) reactions, such as the Halex process, where a chloro or bromo substituent is displaced by fluoride. 20.210.105cas.cn The SNAr pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. cas.cnmdpi.com

Modern approaches to aryl fluorination have focused on developing milder and more general methods. Catalytic processes using transition metals like palladium have been developed to convert aryl triflates and bromides into aryl fluorides using simple fluoride salts. 20.210.105 These methods offer advantages in terms of functional group tolerance and reaction conditions.

| Fluorination Method | Description | Typical Reagents |

| Balz-Schiemann Reaction | Thermal decomposition of an aryldiazonium tetrafluoroborate. 20.210.105 | ArN₂BF₄ |

| Halex Process | Nucleophilic aromatic substitution of an aryl halide. 20.210.105cas.cn | KF, CsF |

| Catalytic Fluorination | Palladium-catalyzed conversion of aryl triflates or halides. 20.210.105 | Pd catalyst, fluoride source (e.g., CsF) |

The ethoxy group is typically introduced via a nucleophilic aromatic substitution reaction. In a common strategy, a precursor with a leaving group (such as a halogen) at the desired position is treated with sodium ethoxide. For example, in the synthesis of the analogous compound 4-chloro-2-ethoxy-1-nitrobenzene, 2,4-dichloronitrobenzene is reacted with sodium ethoxide. chemicalbook.com The electron-withdrawing nitro group facilitates this substitution by activating the ring towards nucleophilic attack. nbinno.com

The Williamson ether synthesis is another fundamental method for forming ether linkages, though its direct application to unactivated aryl halides can be challenging. However, in the context of nitroaromatics, the enhanced electrophilicity of the aromatic ring makes this transformation more feasible.

Nitration is a classic and widely used method for introducing a nitro group onto an aromatic ring. nih.govwikipedia.org This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.govlibretexts.org The directing effects of existing substituents on the benzene ring determine the position of nitration. For instance, the nitration of a fluorinated chlorobenzene precursor is a key step in the synthesis of 1-chloro-4-fluoro-2-nitrobenzene, requiring careful control of reaction conditions to achieve the desired isomer selectivity. nbinno.com

In some synthetic strategies, the nitro group can be introduced early and used to direct subsequent functionalization steps. The strong electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic substitution. nih.govwikipedia.org The nitro group can also be chemically modified, most commonly reduced to an amino group, which is a versatile functional group for further synthetic transformations. researchgate.netresearchgate.net

| Reaction | Description | Common Reagents |

| Electrophilic Nitration | Introduction of a nitro group via electrophilic aromatic substitution. nih.gov | HNO₃, H₂SO₄ |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile, activated by a nitro group. nbinno.comresearchgate.net | Varies with nucleophile (e.g., NaOEt) |

| Nitro Group Reduction | Conversion of a nitro group to an amino group. researchgate.net | H₂, Pd/C; Sn, HCl |

Contemporary Synthetic Advancements in Fluorinated Nitroaromatics

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of fluorinated nitroaromatics.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized aromatic compounds. organic-chemistry.orgmit.edu These methods allow for the formation of carbon-nitrogen and carbon-fluorine bonds under relatively mild conditions and with high functional group tolerance. organic-chemistry.orgnsf.gov For instance, a palladium-catalyzed method has been developed for the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics. organic-chemistry.orgmit.edu This approach provides an alternative to traditional nitration methods that may lack regioselectivity or be incompatible with sensitive functional groups. organic-chemistry.org

Similarly, advancements in catalytic fluorination have provided new avenues for the introduction of fluorine into aromatic systems. Palladium-based catalysts have been successfully employed for the conversion of aryl triflates to aryl fluorides, expanding the toolkit for the synthesis of complex fluorinated molecules. 20.210.105

There is a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in the chemical industry. colab.ws This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. mdpi.comnih.gov In the context of fluorinated nitroaromatic synthesis, this has led to research into alternative reaction media and catalytic systems.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 1 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 4-Ethoxy-1-fluoro-2-nitrobenzene. This reaction proceeds via a two-step mechanism: the initial rate-determining attack of a nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the rapid expulsion of the leaving group. masterorganicchemistry.com The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the intermediate, thereby facilitating the reaction. masterorganicchemistry.com

Reactivity Towards Various Nucleophiles (e.g., oxygen, nitrogen, sulfur)

This compound readily reacts with a variety of nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, is typically displaced.

Oxygen Nucleophiles: Reactions with alkoxides, such as sodium ethoxide in ethanol (B145695), can lead to the substitution of the fluorine atom. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with ethanol yields 1-ethoxy-2,4-dinitrobenzene, a process analogous to what would be expected with this compound. researchgate.net

Nitrogen Nucleophiles: Amines are effective nucleophiles in SNAr reactions with activated fluoroarenes. rsc.orgnih.gov For example, reactions with primary and secondary amines would yield the corresponding N-substituted 4-ethoxy-2-nitroaniline (B1294931) derivatives. The reaction of 2,4-difluoronitrobenzene (B147775) with amines to form porous organic materials highlights the utility of such transformations. nih.gov

Sulfur Nucleophiles: Thiols, being highly polarizable, are excellent nucleophiles and can displace the fluorine atom in this compound to form thioethers. nih.gov Research on related compounds has shown that a fluorine atom is displaced before a nitro group in reactions with thiols. nih.gov

Influence of Electronic and Steric Factors on SNAr Pathways

The rate and regioselectivity of SNAr reactions are significantly influenced by both electronic and steric factors.

Electronic Effects: The strong electron-withdrawing nitro group at the ortho position to the fluorine atom is paramount for activating the ring towards nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com The ethoxy group at the para position is an electron-donating group, which can slightly deactivate the ring compared to an unsubstituted nitrobenzene (B124822). However, the cumulative effect of the ortho-nitro and para-ethoxy groups still renders the molecule susceptible to SNAr. The placement of electron-withdrawing groups ortho or para to the leaving group leads to faster reactions compared to a meta positioning because the negative charge can be delocalized onto the withdrawing group. masterorganicchemistry.com

Steric Effects: Steric hindrance can affect the rate of reaction. While the fluorine atom is small, bulky nucleophiles may experience steric hindrance from the adjacent nitro group. This can be observed in the significantly slower reaction rates of N-methylaniline compared to aniline (B41778) with similar substrates, where increased steric hindrance affects both the formation of the intermediate and the subsequent proton transfer step. rsc.org

Reductive Transformations of the Nitro Group

The nitro group of this compound is susceptible to reduction, leading to the formation of the corresponding amino derivatives. This transformation is a fundamental process in synthetic organic chemistry.

Formation of Amino-Substituted Derivatives

The reduction of the nitro group to an amine is a common and important reaction. This can be achieved using various reducing agents. The resulting 4-ethoxy-2-fluoroaniline (B1588032) is a valuable intermediate in the synthesis of various compounds.

Chemoselective Reduction Strategies

Chemoselectivity is a critical consideration when other reducible functional groups are present in the molecule. The goal is to selectively reduce the nitro group without affecting other parts of the molecule, such as the fluorine atom or the ethoxy group.

A variety of reagents and methods have been developed for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org These include:

Metal-based systems: Combinations like tin (Sn) and hydrochloric acid (HCl) are classic reagents for nitro group reduction and are known for their chemoselectivity towards the nitro group over carbonyl groups. scispace.com Other systems include zinc (Zn) with ammonium (B1175870) chloride (NH₄Cl) and palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or hydrogen gas. organic-chemistry.orgscispace.com Carbonyl iron powder in water has been reported as a mild and environmentally friendly option. organic-chemistry.org

Borohydride-based systems: While sodium borohydride (B1222165) (NaBH₄) itself is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by the addition of catalysts like nickel complexes. jsynthchem.com

Metal-free reductions: Reagents like tetrahydroxydiboron (B82485) have been used for the metal-free and highly chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

The choice of reducing agent and reaction conditions allows for the targeted reduction of the nitro group, providing access to the corresponding amino derivatives while preserving the other functional groups on the aromatic ring.

Reactivity of the Ethoxy Group

The ethoxy group (-OCH2CH3) is a key functional moiety in this compound, and its reactivity, particularly through cleavage and exchange reactions, is of significant interest in synthetic chemistry.

Aryl ethers, such as this compound, can undergo cleavage of the ether bond under specific conditions. This O-dealkylation is a fundamental transformation that converts the ether back to a phenol. The presence of a nitro group on the aromatic ring can influence the conditions required for this cleavage. For instance, studies on related nitro-substituted aryl ethers have shown that the cleavage can be facilitated by various reagents.

Commonly, strong acids or Lewis acids are employed to cleave aryl ethers. However, for substrates bearing a nitro group, alternative methods are often preferred to avoid harsh conditions that might lead to undesired side reactions. Nucleophilic reagents can also effect the cleavage of activated aryl ethers. While specific studies on the O-dealkylation of this compound are not extensively documented in publicly available literature, general principles suggest that reagents like boron tribromide (BBr3) or certain thiolates could be effective.

Ether exchange reactions, where the ethoxy group is replaced by another alkoxy group, are also plausible. Such transformations would likely proceed via a nucleophilic aromatic substitution mechanism, where an incoming alkoxide displaces the ethoxy group. However, in this compound, the fluorine atom is a more typical leaving group for nucleophilic aromatic substitution due to the strong activation by the para-nitro group. Therefore, ether exchange at the ethoxy position would be a less favored pathway compared to the displacement of the fluorine atom.

| Reagent Class | Specific Examples | General Conditions |

| Lewis Acids | BBr₃, AlCl₃ | Anhydrous, often at low temperatures |

| Strong Acids | HBr, HI | High temperatures, prolonged reaction times |

| Nucleophiles | Thiolates (e.g., sodium ethanethiolate) | Polar aprotic solvents (e.g., DMF) |

This table presents general reagents for aryl ether cleavage; specific conditions for this compound would require experimental optimization.

Electrophilic Reactivity of the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic attack, with the regiochemical outcome determined by the directing effects of the existing substituents. The ethoxy group is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. The fluorine atom is a deactivating group (due to its high electronegativity) but is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In this compound, the positions for electrophilic attack are influenced by the combined effects of these groups. The positions ortho to the activating ethoxy group (C3 and C5) are electronically favored. However, the C3 position is also ortho to the deactivating nitro group, which would disfavor attack at this site. The C5 position is meta to the nitro group and ortho to the ethoxy group, making it a likely candidate for substitution. The position ortho to the fluorine atom (C2) is already substituted with the nitro group. The other position ortho to fluorine (C6) is meta to the ethoxy group and meta to the nitro group.

Considering these competing effects, electrophilic substitution is expected to be challenging due to the presence of the strongly deactivating nitro group. If a reaction does occur, the most probable site of attack would be the C5 position, which is activated by the ethoxy group and not strongly deactivated by the other substituents. However, without specific experimental data for this compound, this remains a prediction based on established principles of electrophilic aromatic substitution.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Advanced Mechanistic Studies using Kinetic Isotope Effects and Control Experiments

Detailed mechanistic investigations, such as those employing kinetic isotope effects (KIEs) and control experiments, are crucial for elucidating the precise pathways of chemical reactions. For this compound, such studies could provide deep insights into its reactivity.

Control experiments are also invaluable. For example, to confirm the role of the nitro group in activating the fluorine atom towards nucleophilic aromatic substitution, one could compare the reaction rate of this compound with a nucleophile to that of 4-ethoxy-1-fluorobenzene (which lacks the nitro group). A significantly faster reaction in the presence of the nitro group would confirm its activating role. Similarly, to investigate the potential for ether exchange, one could conduct the reaction in the presence of a labeled alkoxide and analyze the product for incorporation of the label. researchgate.net

While no specific advanced mechanistic studies have been published for this compound, the principles of physical organic chemistry provide a framework for how such investigations could be designed and what insights they might yield.

| Reaction | Isotopically Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |

| O-Dealkylation | α-carbon of the ethoxy group | > 1 | C-H bond cleavage is rate-determining |

| O-Dealkylation | α-carbon of the ethoxy group | ≈ 1 | C-O bond cleavage is rate-determining |

| Electrophilic Aromatic Substitution | Aromatic C-H bond to be broken | > 1 | C-H bond cleavage is part of the rate-determining step (unlikely for typical SₑAr) |

| Electrophilic Aromatic Substitution | Aromatic C-H bond to be broken | ≈ 1 | Formation of the σ-complex is the rate-determining step |

This table outlines hypothetical experiments as no specific KIE data for this compound is currently available in the literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties.

A foundational step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For 4-Ethoxy-1-fluoro-2-nitrobenzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (ethoxy, fluoro, and nitro groups). This analysis provides a detailed three-dimensional picture of the molecule.

Frontier Molecular Orbital theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific data is available in the literature for this compound. The table below is a template for the type of data that would be generated from such an analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule. It helps in identifying the regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate electron-rich areas, which are susceptible to electrophilic attack, while blue-colored regions denote electron-deficient areas, prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include hardness, chemical potential, and electrophilicity. Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound No specific data is available in the literature for this compound. The table below is a template for the type of data that would be generated from such an analysis.

| Descriptor | Value |

|---|---|

| Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For this compound, NBO analysis would quantify the stability arising from interactions between filled and vacant orbitals, offering a deeper understanding of the substituent effects on the aromatic ring.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions, such as van der Waals forces and hydrogen bonds, play a critical role in molecular conformation and crystal packing. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions within a molecule. An NCI analysis of this compound would reveal the nature and strength of any intramolecular non-covalent interactions, which can influence its physical and chemical properties.

Simulation of Spectroscopic Properties (e.g., Vibrational Spectra, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These simulations provide insights into the molecule's electronic structure and vibrational modes, which can be correlated with experimental data from techniques like Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

For a molecule such as this compound, theoretical vibrational spectra would be calculated to assign the frequencies to specific molecular motions. This would involve identifying the stretching and bending modes of the various functional groups, including the C-O-C ether linkage, the C-F bond, the N-O bonds of the nitro group, and the vibrations of the benzene ring. The simulated spectra would help in the interpretation of experimental FTIR and Raman spectra.

Similarly, the simulation of the UV-Vis spectrum would involve calculating the electronic transitions between molecular orbitals. For nitroaromatic compounds, these spectra are typically characterized by π → π* and n → π* transitions. The ethoxy and fluoro substituents would be expected to cause shifts in the absorption maxima compared to nitrobenzene (B124822), which could be quantified through time-dependent DFT (TD-DFT) calculations.

Table of Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1625 - 1475 |

| NO₂ | Asymmetric Stretching | 1570 - 1500 |

| NO₂ | Symmetric Stretching | 1370 - 1300 |

| C-O-C (ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (ether) | Symmetric Stretching | 1150 - 1085 |

| C-F | Stretching | 1250 - 1000 |

Note: This table is illustrative and based on typical ranges for these functional groups. Precise values for this compound would require specific computational analysis.

Computational Modeling of Reaction Mechanisms

Computational modeling can elucidate the pathways of chemical reactions involving this compound, providing details that are often difficult to determine experimentally.

A key application of computational chemistry is the study of reaction kinetics through the characterization of transition states and the calculation of activation energies. For this compound, a primary reaction of interest would be nucleophilic aromatic substitution (SNA_r_), where a nucleophile replaces the fluorine atom or the nitro group.

Theoretical calculations would involve mapping the potential energy surface of the reaction. This would allow for the identification of the geometry of the transition state (the highest point on the reaction pathway) and the calculation of its energy. The activation energy (Ea) could then be determined as the energy difference between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of a given reaction. For instance, the activation energies for the displacement of the fluoro versus the nitro group by a common nucleophile could be compared to predict the regioselectivity of the substitution.

The solvent in which a reaction is carried out can have a significant impact on its pathway and rate. Computational models can account for these solvation effects in two primary ways: explicit and implicit solvation models.

In an explicit solvation model, individual solvent molecules are included in the calculation, surrounding the solute molecule. This approach can provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

In an implicit solvation model, the solvent is represented as a continuous medium with a specific dielectric constant. This method is less computationally intensive and is often used to provide a general understanding of how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products. For a polar molecule like this compound undergoing a substitution reaction that likely involves charged intermediates (Meisenheimer complexes), the choice of solvent would be critical, and computational studies could predict the optimal solvent to facilitate the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom in 4-Ethoxy-1-fluoro-2-nitrobenzene.

Proton (¹H NMR) and Carbon-¹³ (¹³C NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. chemguide.co.uklibretexts.org The carbon atoms of the ethoxy group and the aromatic ring resonate at characteristic chemical shifts. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a key indicator of its position. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group influences the chemical shifts of the aromatic carbons.

| ¹H NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.3 |

| Methylene Protons (-OCH₂-) | ~4.1 (quartet) |

| Methyl Protons (-CH₃) | ~1.4 (triplet) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (ppm) |

| C-F | ~155 (doublet) |

| C-NO₂ | ~140 |

| C-O | ~150 |

| Aromatic Carbons | 115 - 130 |

| Methylene Carbon (-OCH₂-) | ~65 |

| Methyl Carbon (-CH₃) | ~15 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Fluorine (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range. wikipedia.orgaiinmr.comazom.com For this compound, the ¹⁹F NMR spectrum will show a single resonance, the chemical shift of which is influenced by the electronic environment created by the ethoxy and nitro substituents on the benzene (B151609) ring. The coupling of the fluorine atom to the ortho and meta protons on the aromatic ring will result in a complex multiplet, providing further confirmation of the substitution pattern. The large dispersion of chemical shifts in ¹⁹F NMR helps in clearly identifying the fluorine signal, even in complex mixtures. azom.com

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.comyoutube.com

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound displays several key absorption bands that confirm the presence of its specific functional groups. sigmaaldrich.comlibretexts.orglibretexts.org

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the range of 1500-1560 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. spectroscopyonline.com

Aromatic Ring: The presence of the benzene ring is indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Ether Linkage (C-O-C): The C-O stretching vibrations of the ethoxy group are typically observed in the 1000-1300 cm⁻¹ range.

C-F Bond: The C-F stretching vibration gives rise to a strong absorption band, usually in the region of 1000-1400 cm⁻¹.

| IR Absorption Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ether) | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 185.15 g/mol . pharmaffiliates.com The fragmentation pattern would likely involve the loss of the ethoxy group (C₂H₅O), the nitro group (NO₂), or a combination of these and other fragments, providing further evidence for the proposed structure. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental formula of a compound by measuring its monoisotopic mass with high accuracy. For this compound, the molecular formula is confirmed as C₈H₈FNO₃. pharmaffiliates.com HRMS provides an experimental mass value that can be compared to the theoretical exact mass, confirming the elemental composition and distinguishing it from other potential isomers.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), is 185.048821 g/mol . epa.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would provide definitive confirmation of the compound's elemental makeup.

Data sourced from chemical property databases. epa.gov

Fragmentation Pattern Analysis

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecule's mass (~185). The presence of the nitro group (NO₂) makes characteristic fragmentation pathways likely. Common losses include:

Loss of NO₂: A fragment at [M - 46]⁺ resulting from the cleavage of the C-N bond.

Loss of O and NO: Sequential loss of an oxygen atom to form [M - 16]⁺, followed by the loss of a nitrogen monoxide radical to yield [M - 30]⁺.

Loss of the Ethoxy Group: Cleavage can occur to lose the entire ethoxy radical ([M - 45]⁺) or through a rearrangement. A common rearrangement for phenyl ethers is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at [M - 28]⁺.

Loss of an Ethyl Radical: Fragmentation within the ethoxy group can lead to the loss of an ethyl radical ([M - 29]⁺).

The aromatic ring itself provides stability, meaning the fluoronitrophenyl cation and related fragments would be prominent in the spectrum.

This table represents a theoretical fragmentation pattern based on general mass spectrometry principles.

X-ray Crystallography

While specific, published single-crystal X-ray diffraction data for this compound is not currently available, analysis of closely related nitrobenzene (B124822) derivatives allows for a robust theoretical discussion of its expected solid-state structure, intermolecular forces, and molecular packing.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique would provide key parameters such as the crystal system, space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice).

For this compound, this experimental data has not been reported in crystallographic databases. Therefore, specific values for its lattice parameters remain undetermined.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the absence of a determined crystal structure, the intermolecular interactions can be inferred from studies on analogous compounds. The crystal packing of nitro-substituted benzenes is typically governed by a combination of weak hydrogen bonds and π-π stacking interactions. rsc.orgresearchgate.net

Hydrogen Bonding: The electron-withdrawing nitro group is a strong hydrogen bond acceptor. It is highly probable that weak C–H···O hydrogen bonds would be a significant feature in the crystal lattice, linking the aromatic C-H or ethyl C-H donors of one molecule to the oxygen atoms of the nitro group on an adjacent molecule. researchgate.net These interactions are known to link primary structural motifs in other nitrobenzenes. rsc.org

Conformational Analysis and Molecular Packing

Conformational Analysis: The benzene ring itself is planar. The primary conformational variables are the rotation around the C-O bond of the ethoxy group and the C-N bond of the nitro group. Due to steric hindrance from the adjacent fluoro substituent, the nitro group is likely to be twisted slightly out of the plane of the benzene ring, a common feature in ortho-substituted nitrobenzenes. mdpi.com The ethoxy group possesses rotational freedom, and its preferred conformation (e.g., with the ethyl group pointing away from or towards the fluorine) would be determined by the need to minimize steric strain within the molecule and optimize packing interactions in the crystal. organicchemistrytutor.comlibretexts.org

Applications and Role As Synthetic Intermediates

Precursor in the Synthesis of Heterocyclic Compounds

The ability to introduce both an amino group (via nitro reduction) and a fluorine atom allows for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds.

While direct, single-step syntheses of indoles and quinolones from 4-Ethoxy-1-fluoro-2-nitrobenzene are not extensively documented, its derivative, 4-ethoxy-2-fluoroaniline (B1588032), serves as a logical precursor for these important heterocyclic scaffolds. The synthesis of quinolones, a class of compounds known for their antibacterial activity, often involves the cyclization of anilines with appropriate three-carbon units. nih.govwikipedia.org For instance, a common strategy is the Conrad-Limpach synthesis, where an aniline (B41778) is reacted with a β-ketoester. The resulting 4-ethoxy-2-fluoroaniline can, in principle, be utilized in such reactions to generate quinolone derivatives with specific substitution patterns that can modulate their biological activity.

Similarly, various indole (B1671886) synthesis methodologies, such as the Fischer, Bischler, or Larock indole syntheses, rely on aniline derivatives as starting materials. openmedicinalchemistryjournal.comnih.govorganic-chemistry.org The presence of the ethoxy and fluoro substituents on the aniline precursor can influence the regioselectivity of the cyclization and the properties of the final indole product.

Fluoro-nitroaromatic compounds are recognized as valuable precursors for the synthesis of benzimidazolequinones, a class of compounds investigated for their potential anti-tumor properties. Although direct utilization of this compound in this specific context is not prominently reported, the underlying chemistry is highly relevant. The synthesis of these fused-ring systems often involves the reaction of a substituted o-phenylenediamine (B120857) with a quinone or its equivalent. The precursor, 4-ethoxy-2-fluoroaniline, can be further functionalized to introduce another amino group ortho to the existing one, thereby creating the necessary o-phenylenediamine scaffold for subsequent cyclization reactions to form benzimidazole (B57391) structures.

Building Block for Substituted Anilines and Amines

One of the most straightforward and widely utilized applications of this compound is its conversion to 4-ethoxy-2-fluoroaniline. This transformation is typically achieved through the reduction of the nitro group, a fundamental reaction in organic synthesis. This reduction can be carried out using various reagents, such as iron powder in the presence of an acid.

The resulting 4-ethoxy-2-fluoroaniline is a valuable intermediate in its own right, serving as a building block for a variety of more complex substituted anilines and amines. researchgate.netbloomtechz.com The amino group can undergo a plethora of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final molecules, a desirable feature in medicinal chemistry. bloomtechz.comossila.com

Table 1: Synthesis of 4-Ethoxy-2-fluoroaniline

| Precursor | Reagents | Product | Application of Product |

|---|

Intermediate in the Preparation of Radiotracers

The activated fluorine atom in this compound could potentially be displaced by [¹⁸F]fluoride to produce [¹⁸F]-4-Ethoxy-1-fluoro-2-nitrobenzene. This labeled intermediate could then be further elaborated into more complex radiotracers.

Utility in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a useful starting material for the synthesis of a variety of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution at the fluorine position, coupled with the reactivity of the nitro group, allows for a stepwise and controlled introduction of different functionalities. This strategy is valuable in the multi-step synthesis of intricate molecular architectures found in pharmaceuticals and other biologically active compounds. mdpi.comnih.govmdpi.com

Design and Synthesis of Advanced Functional Materials

The derivatives of this compound, particularly 4-ethoxy-2-fluoroaniline, are valuable in the field of materials science. Nitroaromatic compounds and their aniline derivatives are known precursors for the synthesis of dyes and pigments. researchgate.netnih.gov The specific substitution pattern of 4-ethoxy-2-fluoroaniline can influence the color, stability, and other properties of the resulting dyes.

Furthermore, fluorinated organic compounds are increasingly being incorporated into advanced functional materials to impart specific properties such as thermal stability, chemical resistance, and altered electronic characteristics. man.ac.uknih.gov The presence of the C-F bond in molecules derived from this compound can be exploited in the design of novel polymers, liquid crystals, and other functional materials with tailored properties. The fluorescence properties of some nitroaromatic compounds also open up possibilities for their use in sensing applications. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. nih.gov Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral product, is an area ripe for exploration with 4-ethoxy-1-fluoro-2-nitrobenzene. nih.govuwindsor.ca Future research could focus on developing novel catalytic systems, including both metal-based and organocatalysts, to achieve high enantioselectivity in reactions involving this substrate. nih.gov

The nitro group in this compound can be a key handle for asymmetric transformations. For instance, the asymmetric reduction of the nitro group to an amine is a valuable transformation. While significant progress has been made in the asymmetric hydrogenation of nitroaromatic compounds, developing catalysts that are highly efficient and selective for substrates like this compound remains a challenge. nih.gov Furthermore, the development of asymmetric conjugate additions to nitroalkenes has been a significant area of research, and similar strategies could be adapted for nitroarenes. mdpi.com

| Research Focus | Potential Catalyst Type | Desired Outcome |

| Asymmetric nitro group reduction | Chiral metal complexes (e.g., Rh, Ru, Ni), Chiral organocatalysts | Enantiomerically pure 2-amino-4-ethoxyphenylethers |

| Asymmetric C-C bond formation | Chiral nickel complexes, Organocatalysts | Chiral derivatives with new stereocenters |

| Asymmetric C-H activation | Palladium or rhodium complexes with chiral ligands | Functionalized, enantiopure derivatives |

Investigation of Organometallic Chemistry with Fluorinated Nitrobenzenes

The field of organometallic chemistry offers powerful tools for creating new bonds and modifying complex molecules. rsc.org The fluorine atom in this compound makes it an interesting substrate for transition-metal-catalyzed cross-coupling reactions. acs.org While the C-F bond is generally strong, its activation can be achieved with appropriate catalytic systems, opening doors to novel synthetic pathways. beilstein-journals.org

Future research could explore the use of various transition metals like palladium, nickel, and copper to catalyze cross-coupling reactions at the C-F position. acs.orgbeilstein-journals.orgmdpi.com This would allow for the introduction of a wide range of substituents, leading to the synthesis of novel derivatives with potentially interesting biological or material properties. Furthermore, investigating the direct C-H activation of the aromatic ring in the presence of the fluoro and nitro groups could lead to more efficient and atom-economical synthetic routes. The development of new organometallic and catalytic methods for the selective introduction of fluorine and other functional groups into aromatic rings is an area of high demand. nih.gov

Exploration of Photochemical and Electrochemical Reactivity

The nitroaromatic core of this compound suggests a rich and largely unexplored landscape of photochemical and electrochemical reactivity. benthamdirect.comdtic.mil

Photochemistry: Nitroaromatic compounds are known to undergo a variety of photochemical reactions. researchgate.netacs.org Upon UV irradiation, nitrobenzene (B124822) can photodissociate, forming reactive species. nih.gov Investigating the photochemical behavior of this compound could lead to the development of novel light-induced synthetic methods. For example, photocatalytic reduction of the nitro group using semiconductor nanoparticles like TiO2 under solar light has been shown to be an efficient and green method for synthesizing anilines. studylib.netcambridge.org The influence of the ethoxy and fluoro substituents on the photochemical pathways, such as intramolecular rearrangements or cycloadditions, warrants detailed investigation. researchgate.net

Electrochemistry: The electrochemical reduction of nitroaromatic compounds is a well-established process that can lead to various products, including hydroxylamines, anilines, and azoxy compounds, by controlling the reaction conditions. acs.orgrsc.org The electrochemical behavior of this compound could be harnessed for the selective synthesis of its reduced derivatives. Furthermore, the development of electrochemical sensors for the detection of nitroaromatic compounds is an active area of research, and this compound could serve as a model compound for developing new sensor technologies. acs.orgrsc.orgresearchgate.net

Advanced Materials Science Applications

The unique electronic properties conferred by the substituent groups on this compound make it a candidate for applications in advanced materials science.

Liquid Crystals: The rod-like shape and polar nature of molecules derived from nitrobenzenes suggest their potential use in liquid crystal applications. researchgate.netsuniv.ac.in By strategically modifying the structure of this compound, for example, by introducing long alkyl chains or other mesogenic groups, it may be possible to design new liquid crystalline materials with specific properties.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizability are of interest for applications in nonlinear optics. Theoretical studies on substituted nitrobenzenes have shown that the nature and position of substituents can significantly influence their NLO properties. dergipark.org.tr Future research could involve the synthesis and characterization of derivatives of this compound to explore their potential as NLO materials.

High-Energy-Density Materials: Polynitrobenzenes are a well-known class of high-energy-density materials. nih.gov While this compound itself is not a high-energy material, it could serve as a precursor for the synthesis of more highly nitrated derivatives with enhanced energetic properties and stability. nih.gov

Theoretical Predictions for Novel Derivatives and Reactivity Patterns

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts. nih.govacs.org

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of various transformations involving this compound. acs.org This can help in understanding the role of the substituents in directing the regioselectivity and stereoselectivity of reactions. For example, theoretical studies can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of new synthetic strategies.

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-1-fluoro-2-nitrobenzene, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzene ring. A feasible approach includes:

- Fluorination : Electrophilic fluorination using agents like Selectfluor™ at controlled temperatures (0–25°C) to minimize side reactions .

- Ethoxylation : Nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., chloride) with ethoxide under anhydrous conditions (e.g., KOH/ethanol) .

- Nitration : Nitro group introduction via mixed acid (HNO₃/H₂SO₄) at low temperatures (−5°C to 10°C) to direct nitration to the ortho position relative to the ethoxy group .

Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., excess fluorinating agent) to improve yields. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. What purification techniques are recommended for isolating this compound, and how is purity validated?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Cooling gradients (slow vs. rapid) can enhance crystal quality .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1 ratio) for high-resolution separation of nitro-aromatic byproducts .

- Validation : Purity is confirmed via GC-MS (>95% purity threshold) and ¹H/¹³C NMR to verify absence of residual solvents or isomers .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respirators (e.g., NIOSH-approved N95) if handling powders to avoid inhalation .

- Ventilation : Perform reactions in fume hoods with local exhaust systems to mitigate vapor exposure .

- Waste Disposal : Collect nitro-containing waste in designated containers for incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy, fluoro, nitro) influence regioselectivity in further functionalization reactions?

- Ethoxy Group : Strong electron-donating (+M effect) directs electrophiles to the para position. However, steric hindrance from the ethoxy group may favor meta substitution in bulky reagents .

- Nitro Group : Electron-withdrawing (−I effect) deactivates the ring, limiting reactivity but favoring nucleophilic attack at positions ortho to the nitro group .

- Fluorine : Weak −I effect enhances stability of transition states in SNAr reactions. Use DFT calculations (e.g., Gaussian) to model charge distribution and predict sites for cross-coupling reactions .

Q. How can spectroscopic discrepancies (e.g., NMR shifts) between theoretical and experimental data be resolved?

- Contradiction Analysis : Compare experimental ¹⁹F NMR shifts with computational predictions (e.g., ADF software). Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure to confirm substituent orientation and hydrogen bonding patterns .

Q. What strategies are effective in minimizing byproduct formation during scale-up synthesis?

- Process Control : Use flow chemistry to maintain precise temperature gradients and reagent mixing ratios, reducing side reactions like di-nitration .

- Catalytic Optimization : Screen Lewis acids (e.g., FeCl₃) to enhance nitration regioselectivity. Monitor via in-line IR spectroscopy for real-time adjustments .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups often show enhanced activity .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity. Nitro groups may require reduction (e.g., to amines) to mitigate toxicity .

Data Interpretation & Methodological Challenges

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

Q. What analytical methods are most reliable for detecting degradation products under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.